molecular formula C9H11N5 B15238962 1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15238962
M. Wt: 189.22 g/mol
InChI Key: DXBMBGYKIOSLAZ-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyridine and 1H-1,2,4-triazole.

    Alkylation: 2-methylpyridine is alkylated using a suitable alkylating agent to introduce the methyl group at the 4-position.

    Formation of the Triazole Ring: The alkylated pyridine is then reacted with 1H-1,2,4-triazole under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the pyridine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
  • 1-[(2-Methylpyridin-5-yl)methyl]-1H-1,2,4-triazol-3-amine
  • 1-[(2-Methylpyridin-6-yl)methyl]-1H-1,2,4-triazol-3-amine

Uniqueness

1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The position of the methyl group on the pyridine ring can significantly influence the compound’s pharmacological properties and its interaction with molecular targets.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(2-methylpyridin-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-4-8(2-3-11-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

DXBMBGYKIOSLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CN2C=NC(=N2)N

Origin of Product

United States

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